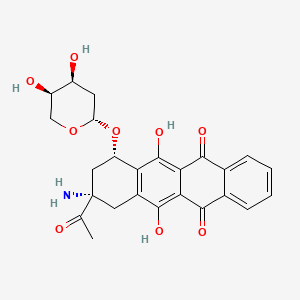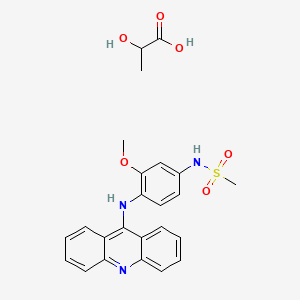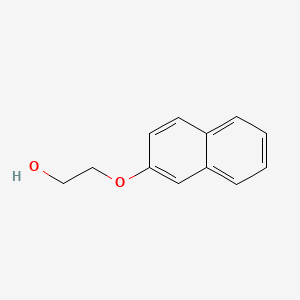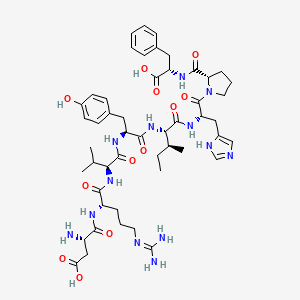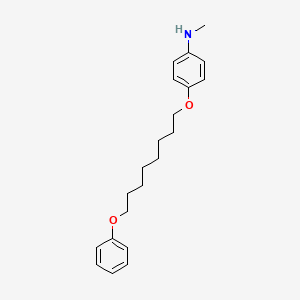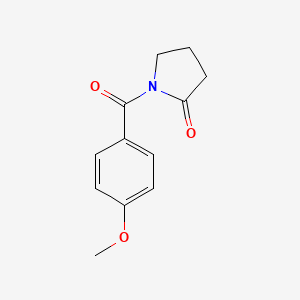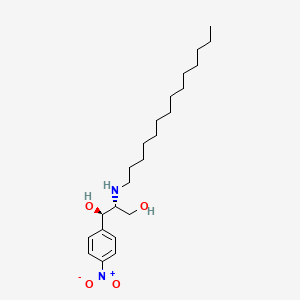
1,3-Propanediol, 1-(4-nitrophenyl)-2-(tetradecylamino)-, (1R,2R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AD-2646, 2-(4-ethyl-1-piperazinyl)-4-phenylquinoline dimaleate, is a new quinoline derivative with similar pharmacological properties to tricyclic antidepressants.
Wissenschaftliche Forschungsanwendungen
Synthesis of Complex Compounds : This compound has been used in the synthesis of a series of (1R,2R,4S,5S,8S)-2,8-diaryl-4-(4-nitrophenyl)-1-aza-3,7-dioxabicyclo[3.3.0]octanes, indicating its utility in complex organic synthesis (Madesclaire et al., 2006).
Determination of Enantiomeric Purity : The compound has been used in Differential Scanning Calorimetry (DSC) for determining enantiomeric purity, a critical aspect in the production of chirally pure pharmaceuticals (Pitre et al., 1991).
Applications in Antibiotic Synthesis : It is involved in the synthesis of photochemically activatable analogs of chloramphenicol, a broad-spectrum antibiotic, indicating its potential in developing novel therapeutic agents (Seela & Cramer, 1976).
Use in Optical Resolution Processes : This compound serves as a resolving agent in the preparation of optically active compounds, illustrating its significance in stereochemistry and drug synthesis (Shiraiwa et al., 2003).
Cocatalyst in Asymmetric Reactions : It has been used as a cocatalyst in asymmetric Morita–Baylis–Hillman reactions, demonstrating its utility in enhancing the enantioselectivity of chemical reactions (Tang et al., 2007).
Preparation of Novel Compounds : This compound aids in the preparation of various novel compounds like tryptophan precursors and indole derivatives, highlighting its versatility in organic synthesis (Tanaka et al., 1989).
Synthesis of Oxazolidinones : It is used in the synthesis of oxazolidinones, which are important in pharmaceuticals as they represent a class of antibiotics (Madesclaire et al., 2007).
Antimicrobial and Antifungal Applications : Derivatives of this compound have been synthesized for potential use as antimicrobials and antifungals, indicating its application in the development of new therapeutic agents (Hazra et al., 2004).
Eigenschaften
CAS-Nummer |
366487-89-0 |
|---|---|
Produktname |
1,3-Propanediol, 1-(4-nitrophenyl)-2-(tetradecylamino)-, (1R,2R)- |
Molekularformel |
C23H40N2O4 |
Molekulargewicht |
408.6 g/mol |
IUPAC-Name |
(1R,2R)-1-(4-nitrophenyl)-2-(tetradecylamino)propane-1,3-diol |
InChI |
InChI=1S/C23H40N2O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-24-22(19-26)23(27)20-14-16-21(17-15-20)25(28)29/h14-17,22-24,26-27H,2-13,18-19H2,1H3/t22-,23-/m1/s1 |
InChI-Schlüssel |
SJHLKUDCBZZUEE-DHIUTWEWSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCN[C@H](CO)[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O |
SMILES |
CCCCCCCCCCCCCCNC(CO)C(C1=CC=C(C=C1)[N+](=O)[O-])O |
Kanonische SMILES |
CCCCCCCCCCCCCCNC(CO)C(C1=CC=C(C=C1)[N+](=O)[O-])O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AD-2646; AD2646; AD2646 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



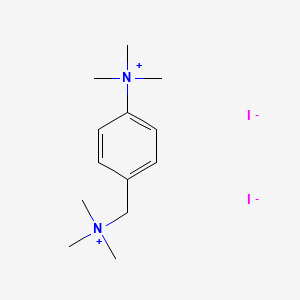
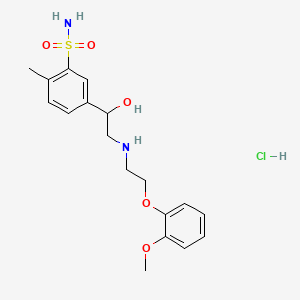

![(1S,2Z,6Z,10S,12R,13S,14R,17R,19S,20Z,24R,26S)-13,14,17,19-Tetrahydroxy-7,10,12,19,20,24-hexamethyl-22-methylidene-9,27-dioxabicyclo[24.1.0]heptacosa-2,6,20-triene-8,15-dione](/img/structure/B1664937.png)
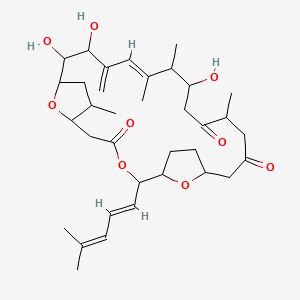
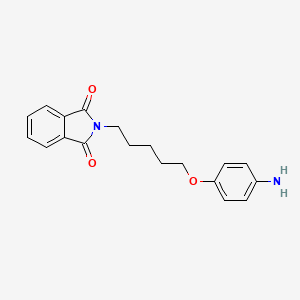
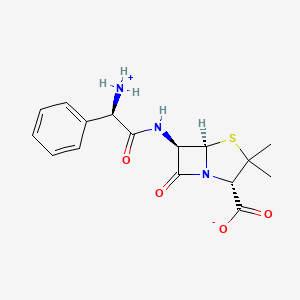
![(2S,5R,6R)-6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid](/img/structure/B1664945.png)
